molecular formula C14H12ClNOS2 B11080441 Methyl [4-(4-chlorophenoxy)phenyl]carbamodithioate

Methyl [4-(4-chlorophenoxy)phenyl]carbamodithioate

Cat. No.: B11080441
M. Wt: 309.8 g/mol
InChI Key: HUWTXDRUPOBVOP-UHFFFAOYSA-N
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Description

1-(4-CHLOROPHENOXY)-4-{[(METHYLSULFANYL)CARBOTHIOYL]AMINO}BENZENE is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a chlorophenoxy group and a carbothioylamino group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-CHLOROPHENOXY)-4-{[(METHYLSULFANYL)CARBOTHIOYL]AMINO}BENZENE typically involves the following steps:

    Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate halogenating agent to form the 4-chlorophenoxy intermediate.

    Introduction of the Carbothioylamino Group: The intermediate is then reacted with a suitable thiocarbamoylating agent under controlled conditions to introduce the carbothioylamino group.

    Final Coupling Reaction: The final step involves coupling the intermediate with a benzene derivative under specific reaction conditions to form the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of advanced catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(4-CHLOROPHENOXY)-4-{[(METHYLSULFANYL)CARBOTHIOYL]AMINO}BENZENE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioylamino group to an amine or other reduced forms.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, reduced thiocarbamoyl derivatives.

    Substitution Products: Various substituted phenoxy derivatives.

Scientific Research Applications

1-(4-CHLOROPHENOXY)-4-{[(METHYLSULFANYL)CARBOTHIOYL]AMINO}BENZENE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 1-(4-CHLOROPHENOXY)-4-{[(METHYLSULFANYL)CARBOTHIOYL]AMINO}BENZENE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

1-(4-CHLOROPHENOXY)-4-{[(METHYLSULFANYL)CARBOTHIOYL]AMINO}BENZENE can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds: 1-(4-BROMOPHENOXY)-4-{[(METHYLSULFANYL)CARBOTHIOYL]AMINO}BENZENE, 1-(4-FLUOROPHENOXY)-4-{[(METHYLSULFANYL)CARBOTHIOYL]AMINO}BENZENE.

    Uniqueness: The presence of the chlorophenoxy group and the specific arrangement of functional groups confer unique chemical and biological properties to the compound, distinguishing it from its analogs.

Properties

Molecular Formula

C14H12ClNOS2

Molecular Weight

309.8 g/mol

IUPAC Name

methyl N-[4-(4-chlorophenoxy)phenyl]carbamodithioate

InChI

InChI=1S/C14H12ClNOS2/c1-19-14(18)16-11-4-8-13(9-5-11)17-12-6-2-10(15)3-7-12/h2-9H,1H3,(H,16,18)

InChI Key

HUWTXDRUPOBVOP-UHFFFAOYSA-N

Canonical SMILES

CSC(=S)NC1=CC=C(C=C1)OC2=CC=C(C=C2)Cl

Origin of Product

United States

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